molecular formula C6H3FIN3 B6276578 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 2763750-84-9

6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6276578
CAS No.: 2763750-84-9
M. Wt: 263
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of fluorine and iodine atoms in the structure of this compound adds unique chemical properties, making it a valuable compound for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazolopyridines, biaryl derivatives, and various functionalized compounds .

Mechanism of Action

The mechanism of action of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in the nervous system .

Comparison with Similar Compounds

  • 6-fluoro-1H-pyrazolo[4,3-b]pyridine
  • 3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Comparison: 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may only contain one halogen atom .

Properties

CAS No.

2763750-84-9

Molecular Formula

C6H3FIN3

Molecular Weight

263

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.